

DB04760: A Technical Guide to its Biological Activity and Function

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Compound of Interest		
Compound Name:	DB04760	
Cat. No.:	B1677353	Get Quote

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Abstract

DB04760 is a potent and highly selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13).[1][2] This technical guide provides an in-depth overview of the biological activity and function of **DB04760**, with a focus on its mechanism of action, therapeutic potential, and the experimental methodologies used for its characterization. The document includes a summary of available quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Introduction to DB04760 and its Target: MMP-13

Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix (ECM), particularly type II collagen.[3] Upregulation of MMP-13 is implicated in the pathogenesis of various diseases, including osteoarthritis, cancer, and chemotherapy-induced peripheral neuropathy.[1][3] **DB04760** has emerged as a valuable research tool and potential therapeutic agent due to its high potency and selectivity for MMP-13, offering a targeted approach to modulating its activity. Unlike many traditional MMP inhibitors, **DB04760** employs a non-zinc-chelating mechanism of action, which is believed to contribute to its enhanced selectivity.

Biological Activity and Therapeutic Potential



The primary biological activity of **DB04760** is the potent and selective inhibition of MMP-13. This targeted inhibition has demonstrated therapeutic potential in several preclinical models.

Role in Osteoarthritis and Cartilage Degradation

In osteoarthritis, the degradation of articular cartilage is a key pathological feature. MMP-13 is a primary driver of this process through its ability to cleave type II collagen, the main structural component of cartilage. By inhibiting MMP-13, **DB04760** can prevent the breakdown of the collagen matrix, thereby protecting cartilage from degradation. This makes it a promising candidate for the development of disease-modifying osteoarthritis drugs.

Neuroprotective Effects in Chemotherapy-Induced Peripheral Neuropathy

Paclitaxel, a commonly used chemotherapeutic agent, can induce peripheral neuropathy, a significant dose-limiting side effect. Research has shown that paclitaxel can cause an upregulation of MMP-13 in the skin, leading to damage of sensory nerve fibers. **DB04760** has been shown to rescue this neurotoxicity in a zebrafish model of paclitaxel-induced neuropathy, suggesting its potential to prevent or treat this debilitating side effect.

Anticancer Activity

MMP-13 is also known to be involved in tumor progression and metastasis. It facilitates cancer cell invasion by breaking down the ECM, allowing cancer cells to migrate and invade surrounding tissues. While direct in vitro or in vivo anticancer data for **DB04760** is not extensively available in the public domain, as a potent MMP-13 inhibitor, it is positioned as a potential anti-cancer therapeutic by targeting the tumor microenvironment and inhibiting metastasis.

Quantitative Data

While **DB04760** is consistently reported as a highly potent and selective MMP-13 inhibitor, a comprehensive public dataset of its selectivity profile against a wide range of MMPs is not readily available. The primary reported quantitative value is its IC50 for MMP-13.

Table 1: Inhibitory Potency of **DB04760** against MMP-13



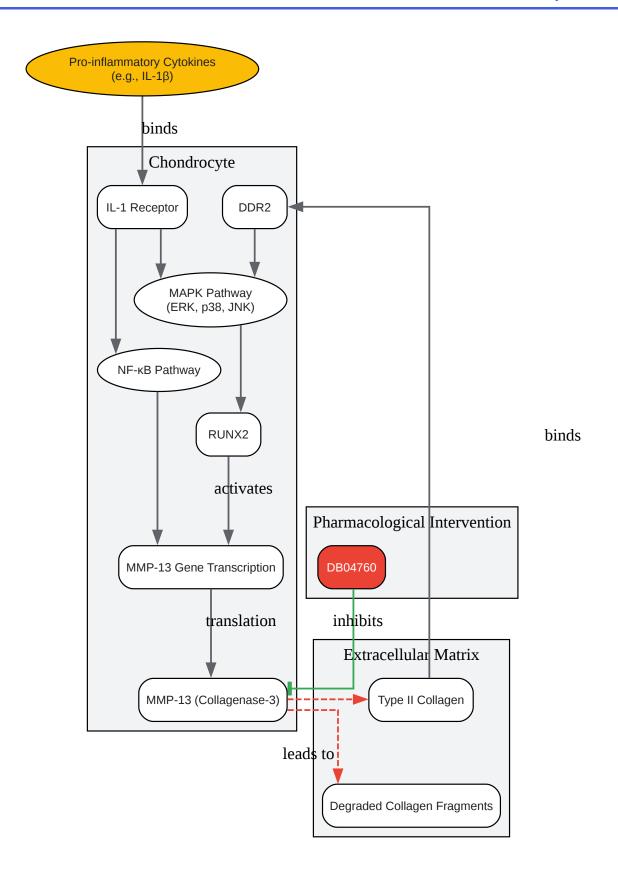
Target	IC50 (nM)	Reference
MMP-13	8	

Note: Extensive quantitative data on the selectivity of **DB04760** against other MMPs (e.g., MMP-1, -2, -3, -7, -8, -9, -12, -14) and its in vitro anticancer activity (e.g., GI50 values) are not available in the reviewed public literature.

Signaling Pathways

The inhibition of MMP-13 by **DB04760** interrupts key pathological signaling pathways, particularly in the context of cartilage degradation in osteoarthritis.





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Caption: MMP-13 signaling pathway in cartilage degradation.



Experimental Protocols In Vitro MMP-13 Inhibition Assay (Fluorogenic Substrate Method)

This protocol outlines a common method for determining the inhibitory activity of compounds like **DB04760** against MMP-13 using a fluorogenic substrate.

Materials:

- Recombinant human MMP-13 (activated)
- Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
- Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
- DB04760 (or other test inhibitors) dissolved in DMSO
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare Reagents:
 - Thaw all reagents on ice.
 - Prepare a stock solution of the fluorogenic substrate in assay buffer.
 - Prepare serial dilutions of **DB04760** in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
 - Dilute the activated MMP-13 enzyme to the desired working concentration in assay buffer.
- Assay Setup:
 - In a 96-well black microplate, add the following to each well:

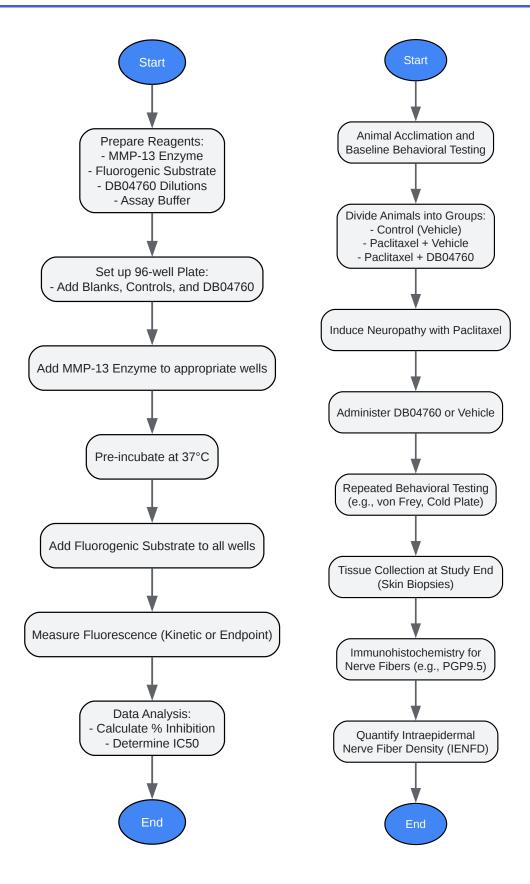


- Assay Buffer (for blanks)
- DB04760 dilutions (for inhibitor wells)
- Vehicle control (DMSO in assay buffer, for positive controls)
- Add the diluted MMP-13 enzyme solution to all wells except the blanks.
- Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
- Initiate Reaction:
 - Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.
- Measurement:
 - Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in kinetic mode for a set period (e.g., 30-60 minutes) at 37°C. Alternatively, an endpoint reading can be taken after a fixed incubation time.

Data Analysis:

- Subtract the fluorescence of the blank wells from all other readings.
- Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well.
- Calculate the percentage of inhibition for each concentration of DB04760 relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.





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